Morpholine salicylate

Description

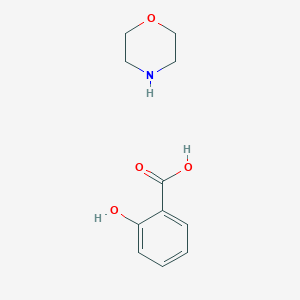

Structure

2D Structure

Properties

CAS No. |

147-90-0 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-carboxyphenolate;morpholin-4-ium |

InChI |

InChI=1S/C7H6O3.C4H9NO/c8-6-4-2-1-3-5(6)7(9)10;1-3-6-4-2-5-1/h1-4,8H,(H,9,10);5H,1-4H2 |

InChI Key |

MECVOSKQBMPUFG-UHFFFAOYSA-N |

SMILES |

C1COCCN1.C1=CC=C(C(=C1)C(=O)O)O |

Canonical SMILES |

C1COCC[NH2+]1.C1=CC=C(C(=C1)C(=O)O)[O-] |

Other CAS No. |

147-90-0 |

Synonyms |

morpholinium salicylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Morpholine Salicylate (CAS 147-90-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) salicylate (B1505791) (CAS 147-90-0) is an organic salt formed from the acid-base reaction between salicylic (B10762653) acid and morpholine.[1] It is classified as a nonsteroidal anti-inflammatory drug (NSAID) and belongs to the salicylate family of compounds.[1][2] This document provides a comprehensive technical overview of morpholine salicylate, including its chemical and physical properties, synthesis methodologies, pharmacological actions, and available safety data. The information is intended to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties

This compound is a white crystalline solid.[3] It is soluble in water, alcohols, ethyl acetate, acetone, benzene, and chloroform, and nearly insoluble in toluene, xylene, petroleum ether, and diethyl ether.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 147-90-0 | [1][2][3][5] |

| Molecular Formula | C₁₁H₁₅NO₄ | [1][2][3][5] |

| Molecular Weight | 225.24 g/mol | [1][3][5] |

| IUPAC Name | 2-hydroxybenzoic acid;morpholine | [5] |

| Synonyms | Morpholinium salicylate, Retarcyl, Deposal, Depot-Salicyl | [1][3][5] |

| Melting Point | 110-111 °C | [1][3] |

| Boiling Point | 366.75 °C (rough estimate) | [3] |

| Flash Point | 35.6 °C | [3] |

| Density | 1.2102 g/cm³ (rough estimate) | [3] |

| ATC Code | N02BA08 | [1][2][5] |

Synthesis of this compound

The primary method for synthesizing this compound is through a direct acid-base neutralization reaction between morpholine and salicylic acid.[1] Alternative methods such as salt metathesis have also been described.[1]

Experimental Protocol: Direct Acid-Base Neutralization

This method involves the direct reaction of equimolecular quantities of salicylic acid and morpholine.[1]

Materials:

-

Salicylic Acid (C₇H₆O₃)

-

Morpholine (C₄H₉NO)

-

Reaction vessel with agitation and cooling capabilities

-

Organic solvent (e.g., chloroform) for extraction

-

Drying agent (e.g., sodium sulphate)

-

Solvents for recrystallization (e.g., ethyl alcohol and carbon tetrachloride)

Procedure:

-

Carefully measure equimolecular quantities of salicylic acid and morpholine. A typical ratio is 138 parts by weight of salicylic acid to 87 parts by weight of morpholine.[1]

-

In a suitable reaction vessel, gradually add the salicylic acid to the morpholine with constant agitation.

-

The reaction is exothermic; therefore, maintain cooling to control the temperature and prevent product degradation and impurity formation.[1] Inadequate cooling can result in a yellowish, impure product with a lower melting point.[1]

-

For reactions conducted in an aqueous medium, perform an extraction using an organic solvent that is immiscible with water, such as chloroform.[1]

-

Separate the organic layer containing the dissolved this compound.

-

Dry the organic layer over a suitable drying agent like sodium sulphate.[1]

-

Remove the solvent, typically under vacuum, to yield the crude product.[1]

-

For further purification, recrystallize the product from a mixture of ethyl alcohol and carbon tetrachloride to obtain a highly pure product with a sharp melting point of 110–111°C.[1]

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Pharmacology and Mechanism of Action

As a salicylate derivative, this compound functions as a nonsteroidal anti-inflammatory drug (NSAID).[1][2] The pharmacological activity is primarily attributed to the salicylate moiety.

Mechanism of Action

The primary mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3][6] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] The morpholine component is a common pharmacophore in medicinal chemistry, known to influence pharmacokinetic properties and biological activity.[1][7] However, the specific contribution of the morpholine moiety to the mechanism of action of this compound requires further investigation.[1]

Signaling Pathway of Salicylate Action

References

- 1. This compound|CAS 147-90-0|RUO [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. This compound | C11H15NO4 | CID 120183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. litfl.com [litfl.com]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Mechanism of Action of Morpholine Salicylate as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholine (B109124) salicylate (B1505791) is a non-steroidal anti-inflammatory drug (NSAID) that combines the well-established therapeutic properties of salicylic (B10762653) acid with the chemical attributes of morpholine.[1] As a member of the salicylate family, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. This technical guide provides an in-depth exploration of the biochemical pathways influenced by morpholine salicylate, details of relevant experimental protocols for its evaluation, and quantitative data on the activity of its active salicylate moiety. The potential role of the morpholine component in modifying the drug's pharmacokinetic and pharmacodynamic profile is also discussed.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic properties of this compound are fundamentally derived from the action of its salicylate component. Salicylates, like other NSAIDs, exert their effects by inhibiting the cyclooxygenase (COX) enzymes.[2]

The Cyclooxygenase (COX) Pathway

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever.[3] There are two primary isoforms of the COX enzyme:

-

COX-1: This is a constitutive enzyme, meaning it is almost always present in most tissues. It plays a "housekeeping" role, involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and promoting platelet aggregation.[4][5]

-

COX-2: This isoform is typically undetectable in most tissues but is induced at sites of inflammation by cytokines and other inflammatory stimuli.[2][6] The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.[7]

The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[2]

Figure 1: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of this compound.

The Role of the Morpholine Moiety

Morpholine is a common heterocyclic scaffold used in medicinal chemistry to improve the physicochemical properties of drug molecules.[8][9] In the context of this compound, the morpholine acts as a base to form a salt with the acidic salicylic acid. This chemical modification can potentially offer several advantages:

-

Enhanced Solubility and Stability: The salt formation can improve the aqueous solubility and stability of the salicylate, which may facilitate formulation and administration.[10]

-

Improved Gastrointestinal Tolerability: By forming a salt, the direct irritation of the gastric mucosa by acidic salicylic acid might be reduced.

-

Modified Pharmacokinetics: The morpholine moiety can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, potentially altering its onset and duration of action.[10]

It is important to note that the morpholine component itself is not considered to have significant anti-inflammatory activity; its primary role is to act as a carrier and modifier for the active salicylate.[1]

Quantitative Data on Salicylate Activity

While specific quantitative data for the combined this compound molecule is not extensively reported in recent literature, the inhibitory activity of its active component, salicylic acid, against COX enzymes is well-characterized. The following table summarizes representative IC50 values for salicylates.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference Compound |

| Aspirin | 1.66 | 3.73 | 0.44 | Ibuprofen |

| Salicylic Acid | >100 | >100 | - | - |

| Ibuprofen | 3.0 | 5.9 | 0.51 | - |

| Diclofenac | 0.9 | 0.3 | 3.0 | - |

Note: Data presented are representative values from comparative studies of NSAIDs. Absolute IC50 values can vary significantly depending on the specific assay conditions.[11][12] Salicylic acid itself is a weak inhibitor of COX enzymes compared to its acetylated form, aspirin. However, it still contributes to the overall anti-inflammatory effect.

Experimental Protocols for Evaluation

The anti-inflammatory and COX-inhibitory properties of a compound like this compound can be determined using a variety of established in vitro and in vivo experimental models.

In Vitro Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant method to assess the inhibitory activity of an NSAID on both COX isoforms.[13]

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Methodology:

-

COX-1 Assay (Thromboxane B2 Synthesis):

-

Fresh human blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.

-

Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control.

-

The blood is allowed to clot at 37°C for 60 minutes, during which platelet COX-1 converts endogenous arachidonic acid to Thromboxane A2, which is rapidly hydrolyzed to the stable Thromboxane B2 (TXB2).

-

The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.

-

The concentration of TXB2 in the serum is measured using a specific enzyme immunoassay (EIA) kit.

-

The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

-

-

COX-2 Assay (Prostaglandin E2 Synthesis):

-

Aliquots of heparinized human blood are incubated with various concentrations of this compound.

-

Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

-

The samples are incubated at 37°C for 24 hours.

-

The plasma is separated by centrifugation.

-

The concentration of Prostaglandin E2 (PGE2), a major product of COX-2 activity, is measured by EIA.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Figure 2: Experimental workflow for the Human Whole Blood Assay to determine COX-1 and COX-2 inhibition.

In Vivo Protocol: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized animal model for evaluating the acute anti-inflammatory activity of NSAIDs.[14]

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Animals: Male Wistar rats or Swiss albino mice.

Methodology:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw of each animal is measured using a plethysmometer.

-

Animals are divided into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups (different doses of this compound).

-

The respective treatments are administered orally or intraperitoneally.

-

After a set time (e.g., 60 minutes) to allow for drug absorption, a 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

-

The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group using the formula:

-

% Inhibition = [ (Vc - Vt) / Vc ] * 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Conclusion

The mechanism of action of this compound as an NSAID is centered on the inhibitory effects of its salicylate component on the COX-1 and COX-2 enzymes. By blocking the synthesis of prostaglandins, it effectively reduces inflammation, pain, and fever. The inclusion of the morpholine moiety is a pharmaceutical strategy aimed at improving the drug's solubility, stability, and potentially its gastrointestinal safety profile, thereby enhancing its overall therapeutic utility. A comprehensive evaluation of this compound would involve quantitative in vitro assays to determine its specific COX inhibitory profile and in vivo models to confirm its anti-inflammatory efficacy.

References

- 1. This compound|CAS 147-90-0|RUO [benchchem.com]

- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. academic.oup.com [academic.oup.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Portico [access.portico.org]

- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]

Synthesis of Morpholine Salicylate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of morpholine (B109124) salicylate (B1505791), a nonsteroidal anti-inflammatory drug (NSAID). It details the prevalent synthetic methodologies, experimental protocols, and characterization techniques. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on the direct synthesis from morpholine and salicylic (B10762653) acid, including reaction optimization, purification strategies, and physicochemical properties. Furthermore, this guide outlines the established mechanism of action for salicylates and presents relevant data in a structured format to facilitate research and development efforts.

Introduction

Morpholine salicylate (CAS 147-90-0) is an organic salt formed from the acid-base reaction between morpholine and salicylic acid.[1] It is classified as a nonsteroidal anti-inflammatory drug (NSAID) and has been utilized for its analgesic and antipyretic properties.[2][3] The compound combines the salicylate moiety, known for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, with morpholine, a heterocyclic amine that can influence a molecule's pharmacokinetic profile.[1][4] This guide focuses on the chemical synthesis and characterization of this compound, providing a technical foundation for its application in pharmaceutical research and development.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the direct acid-base neutralization of morpholine with salicylic acid.[1] This exothermic reaction necessitates careful temperature control to ensure high purity and yield.[1] An alternative, though less common due to cost, is the salt metathesis method.[1]

Direct Synthesis: Acid-Base Neutralization

The fundamental reaction involves the transfer of the acidic proton from the carboxylic acid group of salicylic acid to the basic nitrogen atom of morpholine.[1]

To achieve optimal results, equimolecular quantities of the reactants are typically employed.[1] The reaction is highly exothermic, and efficient cooling is crucial to prevent the formation of impurities and product degradation, which can result in a yellowish product with a lower melting point.[1] Under controlled, cooled conditions, the reaction is generally complete within one to two hours.[1]

Reaction Conditions and Yields

The choice of solvent can significantly impact the reaction yield and the ease of product isolation. Below is a summary of various reported solvent systems and their outcomes.

| Solvent System | Reactant Addition | Yield (%) | Melting Point (°C) | Notes |

| Toluene | Solid salicylic acid added to morpholine | 91 | 110-111 | Product isolated by centrifugation and washing.[1] |

| Ether | Salicylic acid in ether added to morpholine | 99 | 110-111 | Product precipitates and is isolated by washing.[1] |

| Ethylic Alcohol | Used to dilute the reaction mixture post-reaction | 53 | 110-111 | More product can be recovered from mother liquors.[1] |

| Water | Salicylic acid added to an aqueous solution of morpholine | - | - | The resulting solution can be used directly or the product extracted.[1] |

| Solvent-Free | Direct mixing of reactants | - | 110-111 (after recrystallization) | Prone to agglomeration and incomplete reaction.[1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of this compound based on the direct synthesis approach.

Synthesis Procedure (Ether as Solvent)

-

Reactant Preparation: In a suitable reaction vessel equipped with a stirrer and a cooling bath, dissolve salicylic acid (e.g., 13.8 g, 0.1 mol) in a sufficient volume of diethyl ether.

-

Reaction: In a separate flask, place morpholine (e.g., 8.7 g, 0.1 mol). While stirring and maintaining the temperature between 0-10 °C, slowly add the salicylic acid solution to the morpholine.

-

Precipitation: A white precipitate of this compound will form upon addition. Continue stirring for 1-2 hours in the cooling bath to ensure the reaction goes to completion.

-

Isolation: Isolate the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to a constant weight. A yield of approximately 99% can be expected.[1]

Purification by Recrystallization

For obtaining a highly pure product with a sharp melting point, recrystallization is recommended.

-

Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethyl alcohol and carbon tetrachloride.[1]

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum. The expected melting point of the pure product is 110–111°C.[1]

Physicochemical and Spectroscopic Characterization

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄ | [5] |

| Molecular Weight | 225.24 g/mol | [5] |

| CAS Number | 147-90-0 | [5] |

| Melting Point | 110-111 °C | [1][4] |

| IUPAC Name | 2-hydroxybenzoic acid;morpholine | [5] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for both the morpholinium and salicylate components. Aromatic protons of the salicylate ring are anticipated in the range of δ 6.5-8.0 ppm. The methylene (B1212753) protons of the morpholine ring are expected to resonate between δ 3.0-4.0 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the salicylate anion and the methylene carbons of the morpholinium cation.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in this compound.[1]

-

O-H (Phenolic): A broad band from 3500–2500 cm⁻¹, indicative of strong intramolecular hydrogen bonding in the salicylate moiety.

-

N-H (Ammonium): Stretching vibrations around 3200–2800 cm⁻¹ due to the protonated morpholine ring.

-

C-H (Methylene): Stretching vibrations in the 3100–2850 cm⁻¹ region.

-

C=O (Carboxylate): Strong asymmetric and symmetric stretching vibrations in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.

-

C=C (Aromatic): Stretching vibrations in the 1600–1450 cm⁻¹ region.

-

Mechanism of Action: Cyclooxygenase Inhibition

As a salicylate derivative, this compound is understood to exert its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain.

Experimental and Logical Workflow

The development and characterization of this compound follow a logical progression from synthesis to final analysis.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, with a focus on the direct neutralization method. The experimental protocols, purification techniques, and characterization data presented herein are intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development. The straightforward synthesis and well-understood mechanism of action make this compound a compound of continued interest in the field of nonsteroidal anti-inflammatory drugs.

References

Pharmacological Profile of Morpholine Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine (B109124) salicylate (B1505791) is a non-steroidal anti-inflammatory drug (NSAID) that is a salt formed from the acid-base reaction of salicylic (B10762653) acid and morpholine.[1] Its pharmacological activity is primarily attributed to the salicylate moiety, a well-established inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. The morpholine component is thought to modulate the compound's pharmacokinetic properties. This document provides a comprehensive overview of the pharmacological profile of morpholine salicylate, including its mechanism of action, pharmacodynamics, and pharmacokinetics, based on available data for salicylates and the known properties of the morpholine scaffold. Due to the limited specific quantitative data for this compound in publicly accessible literature, this guide extrapolates information from its constituent components to provide a theoretical and practical framework for research and development.

Introduction

This compound combines the anti-inflammatory and analgesic properties of salicylic acid with the chemical scaffold of morpholine. Salicylates are a cornerstone in the management of pain, fever, and inflammation.[2] The morpholine ring is a common heterocyclic motif in medicinal chemistry, often incorporated to enhance a drug's physicochemical and pharmacokinetic characteristics, such as solubility and bioavailability.[3][4][5] This guide aims to provide a detailed technical overview of the pharmacological profile of this compound for researchers and drug development professionals.

Mechanism of Action & Signaling Pathway

The primary mechanism of action of this compound is derived from its salicylate component, which modulates the arachidonic acid cascade.

2.1. Inhibition of Cyclooxygenase (COX)

Salicylates are known to inhibit the COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins (B1171923). Prostaglandins are key mediators of inflammation, pain, and fever.[2] While aspirin (B1665792) (acetylsalicylic acid) irreversibly inhibits COX through acetylation, salicylic acid itself is a weak, reversible, and competitive inhibitor of these enzymes.[6]

2.2. Suppression of COX-2 Gene Transcription

A significant aspect of salicylate's anti-inflammatory action is its ability to suppress the transcription of the COX-2 gene.[1][7][8] This occurs at therapeutic concentrations and is independent of direct enzyme inhibition. By reducing the expression of COX-2 mRNA and protein, salicylate effectively diminishes the production of pro-inflammatory prostaglandins at the site of inflammation.[1][7]

2.3. Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of the salicylate moiety on the arachidonic acid pathway.

Pharmacodynamics

The pharmacodynamic effects of this compound are expected to be similar to other salicylates, manifesting as anti-inflammatory, analgesic, and antipyretic actions.

3.1. Anti-inflammatory Activity

The anti-inflammatory effects are a result of the inhibition of prostaglandin (B15479496) synthesis in inflamed tissues. While direct COX inhibition by salicylic acid is weak, the suppression of COX-2 induction is a key contributor.[1][8]

3.2. Analgesic Activity

The analgesic effect is primarily due to the peripheral inhibition of prostaglandin production, which sensitize nociceptors to other inflammatory mediators. A central mechanism of action may also contribute.

3.3. Quantitative Data

| Parameter | Compound | Value | Species | Assay/Model |

| COX-2 Inhibition (IC50) | Sodium Salicylate | >100 µg/mL (in the presence of 30 µM arachidonic acid)[6] | Human A549 cells | IL-1β-induced COX-2 activity |

| PGE2 Release Inhibition (IC50) | Sodium Salicylate | 5 µg/mL | Human A549 cells | IL-1β-induced PGE2 release |

| COX-2 mRNA/Protein Inhibition (IC50) | Sodium Salicylate | ~5 x 10⁻⁶ M | Human Foreskin Fibroblasts | PMA-induced COX-2 expression |

Pharmacokinetics

The pharmacokinetic profile of this compound is anticipated to be influenced by both the salicylate and morpholine moieties.

4.1. Absorption

Salicylates are generally well-absorbed orally. The morpholine component, being a weak base, may influence the overall solubility and absorption characteristics of the salt.[9]

4.2. Distribution

Salicylic acid is highly bound to plasma proteins, primarily albumin. The volume of distribution is generally low. The morpholine moiety is known to be incorporated into some centrally-acting drugs to improve brain permeability, suggesting a potential for enhanced distribution to certain tissues.[9]

4.3. Metabolism

Salicylic acid is extensively metabolized in the liver via conjugation with glycine (B1666218) to form salicyluric acid, and with glucuronic acid to form phenolic and acyl glucuronides. It is also hydroxylated to gentisic acid.[10] The metabolic fate of the morpholine moiety in this specific salt is not documented, but morpholine itself can undergo metabolic transformations.

4.4. Excretion

Salicylates and their metabolites are primarily excreted by the kidneys. The rate of excretion is pH-dependent.[10]

4.5. Pharmacokinetic Parameters

Specific pharmacokinetic parameters for this compound are not available. The following table presents a general profile for salicylic acid in humans.

| Parameter | Value | Notes |

| Bioavailability | ~80-100% (for aspirin) | Dependent on formulation. |

| Protein Binding | 90-95% | Concentration-dependent. |

| Half-life | 2-3 hours (low doses) to >20 hours (high doses) | Dose-dependent due to saturable metabolism.[10] |

| Metabolism | Hepatic (conjugation, oxidation) | [10] |

| Excretion | Renal | [10] |

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following are generalized protocols for evaluating the anti-inflammatory and analgesic properties of NSAIDs.

5.1. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for acute inflammation.

-

Experimental Workflow Diagram

-

Methodology

-

Acclimatize male Wistar rats (150-200g) for at least one week.

-

Fast animals overnight with free access to water.

-

Measure the initial volume of the right hind paw using a plethysmometer.

-

Administer the test compound (this compound), vehicle (e.g., 0.5% carboxymethyl cellulose), or a standard drug (e.g., indomethacin) orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

5.2. In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity.

-

Methodology

-

Use Swiss albino mice (20-25g) and acclimatize them.

-

Administer the test compound, vehicle, or a standard drug (e.g., aspirin) orally or intraperitoneally.

-

After a predetermined time (e.g., 30 minutes), inject 0.1 mL of 0.6% (v/v) acetic acid solution intraperitoneally.

-

Immediately place the mice in an observation chamber and count the number of writhes (a characteristic stretching behavior) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Calculate the percentage protection from writhing for each group compared to the vehicle control group.

-

Conclusion

This compound is an NSAID whose pharmacological profile is predominantly defined by its salicylate component. Its mechanism of action involves both weak, direct inhibition of COX enzymes and, more significantly, the suppression of COX-2 gene transcription. The presence of the morpholine moiety is expected to influence its pharmacokinetic properties, potentially enhancing solubility and tissue distribution, though specific data to confirm this is lacking. Further research is required to fully elucidate the quantitative pharmacological and pharmacokinetic profile of the intact this compound salt and to determine if it offers any therapeutic advantages over other salicylate-based drugs. The experimental protocols provided herein offer a framework for such future investigations.

References

- 1. pnas.org [pnas.org]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Clinical pharmacokinetics of the salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

Morpholine Salicylate: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine (B109124) salicylate (B1505791) is a non-steroidal anti-inflammatory drug (NSAID) that combines the therapeutic properties of salicylic (B10762653) acid with the morpholine moiety.[1][2] As a member of the salicylate family, its primary mechanism of action involves the modulation of inflammatory pathways, principally through the inhibition of prostaglandin (B15479496) synthesis.[3] This technical guide provides a comprehensive overview of the biological activity, molecular targets, and relevant experimental methodologies for the study of morpholine salicylate. The information presented is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Introduction

This compound is the salt formed from the acid-base reaction between salicylic acid and morpholine.[2] While salicylic acid is a well-established therapeutic agent with analgesic, antipyretic, and anti-inflammatory effects, the addition of the morpholine group is thought to influence the compound's pharmacokinetic properties.[2][4] The morpholine ring is a common scaffold in medicinal chemistry, often utilized to enhance the biological activity and drug-like properties of molecules.[4][5][6] This document will delve into the known biological activities and molecular targets, with a focus on the salicylate component, which is the primary driver of its pharmacological effects.

Biological Activity

The principal biological activities of this compound are attributed to its salicylate component and include:

-

Anti-inflammatory Activity: Salicylates are effective anti-inflammatory agents.[7] This activity is primarily mediated by the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923), potent mediators of inflammation.[3][8] Prostaglandins contribute to the classic signs of inflammation: redness, heat, swelling, and pain.[9]

-

Analgesic Activity: By reducing prostaglandin production, salicylates alleviate pain, particularly that associated with inflammation.[3][10]

-

Antipyretic Activity: Salicylates can reduce fever by acting on the hypothalamus in the brain, the region responsible for regulating body temperature.[3]

The morpholine component, while not possessing inherent anti-inflammatory activity, is a versatile heterocyclic moiety known to be a feature of many biologically active compounds.[4][11] Its presence may influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Molecular Targets and Signaling Pathways

The primary molecular targets of salicylates are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[3]

-

COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[12]

The inhibition of COX enzymes by salicylates disrupts the conversion of arachidonic acid into prostaglandins.[9][13] This interruption of the prostaglandin synthesis pathway is the cornerstone of the anti-inflammatory and analgesic effects of this compound.

Some studies suggest that salicylates may also exert their anti-inflammatory effects through mechanisms independent of direct COX enzyme inhibition, such as by suppressing the expression of the COX-2 gene.[12][14] It has been proposed that salicylates can inhibit the activation of transcription factors like nuclear factor-kappaB (NF-κB), which plays a crucial role in the expression of pro-inflammatory genes, including COX-2.[15]

Signaling Pathway Diagram

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Quantitative Data

Specific quantitative data on the biological activity of this compound is not extensively reported in publicly available literature. However, data for salicylic acid and its derivatives provide a valuable reference for its expected potency.

Table 1: In Vitro Inhibition of COX Enzymes by Salicylates

| Compound | Target | Assay Type | IC50 | Reference |

| Aspirin (B1665792) | COX-2 | LPS-induced PGE2 production in human blood | 0.18 mM | [15] |

| Triflusal | COX-2 | LPS-induced PGE2 production in human blood | 0.16 mM | [15] |

| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | COX-2 | LPS-induced PGE2 production in human blood | 0.39 mM | [15] |

| Sodium Salicylate | COX-2 | LPS-induced PGE2 production in human blood | >10 mM | [15] |

| Aspirin | COX-2 | LPS-induced PGE2 synthesis in RAW 264.7 macrophages | 5.35 µM | [16] |

| Sodium Salicylate | COX-2 | LPS-induced PGE2 synthesis in RAW 264.7 macrophages | >100 µM | [16] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-inflammatory activity of NSAIDs like this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction buffer typically contains Tris-HCl, hematin, and a reducing agent like glutathione.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound or a control vehicle.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid.

-

Quantification: The production of prostaglandin E2 (PGE2) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

Experimental Workflow Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|CAS 147-90-0|RUO [benchchem.com]

- 3. How Do Salicylates Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drugs used in managing inflammation [pharmacology2000.com]

- 8. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 9. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 10. [Comparative action of sodium salicylate and this compound on the synovial capsule of the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencescholar.us [sciencescholar.us]

- 12. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Morpholine Salicylate: A Technical Deep Dive into Molecular Docking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) salicylate (B1505791), a salt formed from morpholine and salicylic (B10762653) acid, is classified as a nonsteroidal anti-inflammatory drug (NSAID).[1][2] Like other salicylates, its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[3][4] Molecular docking, a powerful in-silico technique, has been instrumental in elucidating the binding mechanisms of salicylates and other NSAIDs to their protein targets.[3] This technical guide provides a comprehensive overview of the molecular docking of morpholine salicylate, detailing experimental protocols, summarizing quantitative data, and visualizing the intricate signaling pathways involved in its mechanism of action.

While specific molecular docking studies exclusively on this compound are not extensively available in the public domain, this guide will leverage data from studies on its active component, salicylic acid, and other related salicylate and morpholine derivatives. This approach provides a robust framework for understanding the potential interactions of this compound with its biological targets.

Molecular Targets and Mechanism of Action

The primary targets for salicylates are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[3] By inhibiting COX enzymes, salicylates reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[4]

Beyond COX inhibition, salicylates have been shown to modulate other critical signaling pathways involved in inflammation, including the Nuclear Factor-kappa B (NF-κB) and Tumor Necrosis Factor-alpha (TNF-α) pathways.[5][6]

-

NF-κB Signaling Pathway: NF-κB is a family of transcription factors that regulate the expression of numerous pro-inflammatory genes.[7][8] Salicylates can inhibit the activation of NF-κB, preventing the transcription of downstream inflammatory mediators.[5]

-

TNF-α Signaling Pathway: TNF-α is a pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory response.[9][10] By interfering with this pathway, salicylates can further dampen inflammation.

Experimental Protocols for Molecular Docking

Molecular docking simulations are multi-step processes that require careful preparation of both the protein receptor and the small molecule ligand. The general workflow is outlined below, followed by a more detailed protocol.

General Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Detailed Methodologies

1. Protein Preparation

-

Source: The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB). For example, the structure of aspirin-acetylated human cyclooxygenase-2 can be obtained with the PDB ID: 5F19.[11]

-

Cleaning: The initial PDB file is cleaned by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the docking study.[12][13] If the protein is a multimer, only the chain of interest is retained.[12]

-

Refinement: Missing atoms or residues in the protein structure are added and corrected using molecular modeling software like Chimera or Maestro (Schrödinger).[14]

-

Hydrogen Addition: Hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.[13]

-

Charge Assignment: Appropriate atomic charges are assigned to the protein atoms using a force field such as AMBER or OPLS.[14]

-

File Format: The prepared protein is saved in a suitable format for the docking software, such as PDBQT for AutoDock Vina.[15]

2. Ligand Preparation

-

Source: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from databases like PubChem.[12]

-

3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[16]

-

Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined.[16]

-

File Format: The prepared ligand is saved in a format compatible with the docking software (e.g., PDBQT).[15]

3. Molecular Docking Simulation

-

Software: Various software packages are available for molecular docking, including AutoDock Vina, Glide (Schrödinger), and GOLD.[15][17]

-

Grid Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking simulation.[18] The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB structure or by identifying the binding pocket through literature or computational analysis.

-

Docking Algorithm: The docking program explores different conformations and orientations (poses) of the ligand within the defined grid box. Algorithms like the Lamarckian Genetic Algorithm in AutoDock are used to find the best binding poses.[19]

-

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).[20] Lower binding energy values generally indicate a more favorable binding interaction.[21]

4. Analysis of Results

-

Binding Energy and Inhibition Constant (Ki): The docking results are ranked based on their binding energies. The inhibition constant (Ki) can be estimated from the binding energy and provides a measure of the ligand's potency as an inhibitor.[21]

-

Binding Pose and Interactions: The top-ranked poses are visually inspected to analyze the interactions between the ligand and the protein's active site residues.[1] These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[2]

-

Visualization: Software such as Discovery Studio Visualizer or PyMOL is used to create 2D and 3D representations of the protein-ligand complex, highlighting the key interactions.[22][23]

Quantitative Data from Docking Studies

The following tables summarize quantitative data from molecular docking studies of salicylic acid and related compounds with key protein targets. This data serves as a proxy for understanding the potential interactions of this compound.

Table 1: Molecular Docking of Salicylic Acid with Cyclooxygenase (COX) Enzymes

| Ligand | Target Protein (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| Salicylic Acid | Prostaglandin H2 Synthase (1PGE) | Schrödinger | -25.99 (Glide Energy) | Not specified | [20] |

| Salicylate | Human COX-2 | Not specified | Not specified | Reflective of enzyme-inhibitor complex prior to acetylation | [11][24] |

Table 2: Molecular Docking of Salicylate and Morpholine Derivatives with Other Inflammatory Targets

| Compound/System | Target Protein | Key Findings/Binding Energy | Reference |

| Salicylate Metal-Binding Isosteres | Glyoxalase I (GLO1) | Docking confirmed coordination to the catalytic Zn2+ ion. | [1] |

| N-dodecyl-N-methylmorpholinium salicylate | Epidermal Growth Factor Receptor (EGFR) | Investigated as a potential inhibitor for lung cancer therapy. | [1] |

| Ellagic acid (as an example NF-κB inhibitor) | NF-κB | -7.31 kcal/mol | [25] |

| Native suppressor of NF-κB | NF-κB | -6.33 kcal/mol | [25] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by salicylates.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by salicylates.

TNF-α Signaling Pathway

Caption: Modulation of the TNF-α signaling pathway.

Conclusion

Molecular docking studies provide invaluable insights into the mechanism of action of this compound at the molecular level. By understanding how the salicylate moiety interacts with the active sites of key inflammatory proteins like COX-1 and COX-2, and how it may influence other signaling pathways such as NF-κB and TNF-α, researchers can better rationalize its therapeutic effects. The detailed protocols and data presented in this guide serve as a foundational resource for scientists and drug development professionals engaged in the study of salicylates and other NSAIDs. Future in-silico studies focusing specifically on the entire this compound molecule will further refine our understanding of its pharmacological profile and may pave the way for the design of novel anti-inflammatory agents with improved efficacy and safety.

References

- 1. m.youtube.com [m.youtube.com]

- 2. adrianomartinelli.it [adrianomartinelli.it]

- 3. ijrpr.com [ijrpr.com]

- 4. researchgate.net [researchgate.net]

- 5. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB - Wikipedia [en.wikipedia.org]

- 8. Graphviz [graphviz.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. TNF Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. rcsb.org [rcsb.org]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 15. atharvatilewale.github.io [atharvatilewale.github.io]

- 16. researchgate.net [researchgate.net]

- 17. schrodinger.com [schrodinger.com]

- 18. Tutorial: Docking with Glide [people.chem.ucsb.edu]

- 19. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. youtube.com [youtube.com]

- 22. Visualizing Molecular Docking Interactions with Discovery Studio: A Comprehensive Guide [parssilico.com]

- 23. bioinformaticsreview.com [bioinformaticsreview.com]

- 24. Crystal Structure of Aspirin-Acetylated Human Cyclooxygenase-2: Insight into the Formation of Products with Reversed Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Morpholine Salicylate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) salicylate (B1505791) is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the salicylate class of compounds.[1][2] It is a salt formed from the reaction of salicylic (B10762653) acid and morpholine.[2] While now largely considered obsolete in clinical practice, a review of its history, synthesis, and pharmacological properties provides valuable insights for researchers in drug discovery and development. This technical guide synthesizes the available literature on morpholine salicylate, presenting its chemical properties, synthesis methodologies, mechanism of action, and toxicological data.

History and Development

The development of this compound is rooted in the long history of salicylates as medicinal agents, which dates back to ancient civilizations using willow bark for its analgesic and antipyretic properties. The active compound, salicin, was first isolated in the early 19th century, leading to the synthesis of salicylic acid.[3][4] The late 19th century saw the synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann at Bayer, a landmark achievement in pharmaceutical history.[3]

Physicochemical Properties

This compound is a white crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 147-90-0 | [2] |

| Molecular Formula | C₁₁H₁₅NO₄ | [2] |

| Molecular Weight | 225.24 g/mol | [7] |

| Melting Point | 110-111 °C | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| IUPAC Name | 2-hydroxybenzoic acid;morpholine | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving an acid-base reaction between salicylic acid and morpholine.

Direct Synthesis

The most common and straightforward method is the direct neutralization reaction between salicylic acid and morpholine.[2]

Experimental Protocol: Direct Synthesis of this compound

Materials:

-

Salicylic Acid (C₇H₆O₃)

-

Morpholine (C₄H₉NO)

-

Suitable solvent (e.g., ethanol)

-

Reaction vessel with stirring and cooling capabilities

Procedure:

-

Dissolve salicylic acid in a suitable solvent, such as ethanol, in the reaction vessel.

-

Slowly add an equimolar amount of morpholine to the salicylic acid solution with continuous stirring.

-

The reaction is exothermic, so maintain the temperature of the reaction mixture by external cooling (e.g., an ice bath) to prevent degradation of the product.

-

Continue stirring for a sufficient period to ensure the reaction goes to completion.

-

The this compound salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

Salt Metathesis

An alternative approach is through a salt metathesis or double decomposition reaction. This method involves the reaction of a salicylate salt with a morpholine salt.[2]

Experimental Protocol: Synthesis of this compound via Salt Metathesis

Materials:

-

A soluble salicylate salt (e.g., sodium salicylate)

-

A soluble morpholine salt (e.g., morpholine hydrochloride)

-

A suitable solvent in which one of the products is insoluble

Procedure:

-

Prepare separate solutions of the salicylate salt and the morpholine salt in a suitable solvent.

-

Mix the two solutions with stirring.

-

A double displacement reaction will occur, forming this compound and another salt (e.g., sodium chloride).

-

If one of the products is insoluble in the chosen solvent, it will precipitate out. For example, if the reaction is conducted in a solvent where sodium chloride is insoluble, the this compound will remain in solution.

-

Filter the reaction mixture to remove the precipitated salt.

-

Isolate the this compound from the filtrate, for example, by evaporation of the solvent.

-

The crude product can be further purified by recrystallization.

Synthesis pathways for this compound.

Mechanism of Action

The pharmacological effects of this compound are primarily attributed to the salicylate moiety. Salicylates are known to exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1]

Cyclooxygenase (COX) Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, salicylates reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Mechanism of action of this compound.

Pharmacological Activity

The pharmacological properties of this compound have been investigated in preclinical models, demonstrating its anti-inflammatory, analgesic, and antipyretic activities.

Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

This compound

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups: vehicle control, positive control, and test groups receiving different doses of this compound.

-

Administer the test compounds or vehicle orally or intraperitoneally.

-

After a set period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Analgesic Activity

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.

Materials:

-

Swiss albino mice (20-25 g)

-

Acetic acid solution (0.6% in distilled water)

-

This compound

-

Positive control (e.g., Aspirin)

-

Vehicle

Procedure:

-

Fast the mice for a few hours before the experiment.

-

Divide the animals into groups and administer the test compounds or vehicle.

-

After a specific time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 20 minutes).

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Antipyretic Activity

Experimental Protocol: Brewer's Yeast-Induced Pyrexia in Rats

This is a common model for assessing antipyretic efficacy.

Materials:

-

Wistar rats (150-200 g)

-

Brewer's yeast suspension (15% in saline)

-

This compound

-

Positive control (e.g., Paracetamol)

-

Vehicle

-

Digital thermometer

Procedure:

-

Record the basal rectal temperature of each rat.

-

Induce pyrexia by subcutaneous injection of 10 mL/kg of 15% brewer's yeast suspension.

-

After a certain period (e.g., 18 hours), select the rats that show a significant increase in rectal temperature (at least 0.5 °C).

-

Administer the test compounds or vehicle to the pyretic rats.

-

Record the rectal temperature at regular intervals (e.g., 1, 2, and 3 hours) after drug administration.

-

Evaluate the reduction in rectal temperature compared to the control group.

Toxicology

Specific quantitative toxicological data for this compound is limited in the readily available literature. However, general toxicological information for salicylates and morpholine can be considered.

Salicylates: The adverse effects of salicylates are well-documented and primarily include gastrointestinal irritation, tinnitus, and at high doses, more severe metabolic disturbances.[8]

Morpholine: Morpholine itself can be corrosive to the skin and eyes.[3] In animal studies, repeated oral administration of morpholine has been associated with effects on the liver and kidneys.[3]

A study on the oral LD50 of this compound in rats was found in a 1982 report, indicating a value of 30.9 g/kg.[9] However, this value is exceptionally high and should be interpreted with caution. The oral LD50 for morpholine in rats is reported to be in the range of 1050–1900 mg/kg bw.[3]

Clinical Use and Side Effects

This compound was historically used for its analgesic and antipyretic properties. Clinical studies on its use in conditions like rheumatic fever have been conducted.[10][11] However, it has largely been superseded by other NSAIDs with more established efficacy and safety profiles.

The side effects are expected to be similar to those of other salicylates, including:

-

Gastrointestinal disturbances (nausea, vomiting, dyspepsia)

-

Tinnitus

-

Dizziness

-

Potential for gastrointestinal bleeding with long-term use

Conclusion

This compound is a historically relevant NSAID that demonstrates the principles of drug design within the salicylate class. While its clinical use has diminished, the study of its synthesis, mechanism of action, and pharmacological properties provides a valuable case study for researchers. The methodologies outlined in this guide for its synthesis and pharmacological evaluation are standard techniques applicable to the preclinical assessment of new anti-inflammatory and analgesic agents. Further research into specific aspects, such as its COX-2 selectivity and detailed pharmacokinetic profile, would be necessary for a complete understanding of this compound.

References

- 1. Cas 147-90-0,morpholinium salicylate | lookchem [lookchem.com]

- 2. This compound|CAS 147-90-0|RUO [benchchem.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. [Comparative action of sodium salicylate and this compound on the synovial capsule of the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C11H15NO4 | CID 120183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 11. Acute Rheumatic Fever Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]

Methodological & Application

Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of Morpholine Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) salicylate (B1505791) is a nonsteroidal anti-inflammatory drug (NSAID) that combines the anti-inflammatory properties of salicylates with the morpholine moiety.[1][2] Salicylates are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3] This leads to a reduction in the production of inflammatory mediators like prostaglandins (B1171923) and cytokines.[4][5][6][7][8] The morpholine ring is a pharmacophore found in many bioactive compounds and may influence the molecule's pharmacokinetic and pharmacodynamic properties.[9]

These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory activity of morpholine salicylate. The described methods focus on key inflammatory markers and pathways, enabling a comprehensive preclinical evaluation.

Data Presentation: In Vitro Anti-Inflammatory Activity of Salicylate and Morpholine Derivatives

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Salicylate Derivatives

| Compound | Cell Line | Inducer | Cytokine Inhibited | IC50 / % Inhibition | Reference |

| Methyl Salicylate Glycoside (J12122) | RAW264.7 | LPS | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [10] |

| Methyl Salicylate Glycoside (J12123) | RAW264.7 | LPS | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [10] |

Table 2: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | Inducer | % Inhibition @ Concentration | Reference |

| Methyl Salicylate Glycoside (J12122) | RAW264.7 | LPS | 56.20% @ 3.0 µg/mL | [10] |

| Methyl Salicylate Glycoside (J12123) | RAW264.7 | LPS | 51.72% @ 3.0 µg/mL | [10] |

| Morpholinopyrimidine Derivative (V4) | RAW264.7 | LPS | Significant reduction @ 12.5 µM | [9] |

| Morpholinopyrimidine Derivative (V8) | RAW264.7 | LPS | Significant reduction @ 12.5 µM | [9] |

Table 3: Inhibition of Cyclooxygenase (COX) Activity

| Compound | Enzyme | IC50 | Reference |

| Aspirin (B1665792) | COX-2 | 5.35 µM | [11] |

| Sodium Salicylate | COX-2 | No significant inhibition up to 100 µM | [11] |

| Gentisic Acid (Salicylate Metabolite) | COX-2 | Significant suppression @ 10-100 µM | [11] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Protocol 1: Determination of Pro-inflammatory Cytokine Inhibition in LPS-Stimulated RAW264.7 Macrophages

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound). Incubate for 2 hours.

-

Inflammation Induction: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response. For the negative control wells, add 10 µL of sterile PBS.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates at 1,500 rpm for 10 minutes. Carefully collect the cell culture supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the cytokine production).

Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Reagent Assay

This protocol assesses the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW264.7 cells.

Materials:

-

All materials from Protocol 1

-

Griess Reagent System (contains N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and sulfanilamide (B372717) solutions)

-

Sodium nitrite (B80452) standard

Procedure:

-

Follow steps 1-5 from Protocol 1.

-

Griess Assay: a. In a new 96-well plate, add 50 µL of the collected cell culture supernatant. b. Add 50 µL of the sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples. Determine the percentage of NO production inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control and calculate the IC50 value.

Protocol 3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This cell-free enzymatic assay determines the ability of this compound to directly inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

COX Assay Buffer

-

Prostaglandin (B15479496) screening ELISA kit (e.g., for PGE2)

-

This compound

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Compound Incubation: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and various concentrations of this compound or control inhibitors. Include a vehicle control. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., a solution of HCl).

-

Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced in each well using a specific ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 values for both enzymes.

Visualization of Signaling Pathways and Experimental Workflows

To better illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided.

Caption: Workflow for cytokine and nitric oxide inhibition assays.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|CAS 147-90-0|RUO [benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drugs which inhibit prostaglandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs (1971) | John R. Vane | 8741 Citations [scispace.com]

- 7. scilit.com [scilit.com]

- 8. Sodium salicylate inhibits prostaglandin formation without affecting the induction of cyclooxygenase-2 by bacterial lipopolysaccharide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 10. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Morpholine Salicylate in Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) salicylate (B1505791), a nonsteroidal anti-inflammatory drug (NSAID), is the salt formed from salicylic (B10762653) acid and morpholine.[1][2][3][4] Like other salicylates, it is utilized for its analgesic and anti-inflammatory properties.[1][2] Topical delivery of morpholine salicylate presents an attractive option for localized treatment of pain and inflammation, potentially reducing systemic side effects associated with oral administration. The efficacy of topical formulations is largely dependent on the ability of the active ingredient to permeate the stratum corneum, the primary barrier of the skin.[5]

This document provides detailed application notes, experimental protocols, and relevant data for researchers and professionals engaged in the development of topical drug delivery systems for this compound.

Mechanism of Action

The anti-inflammatory effects of salicylates are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain.[6] By blocking COX enzymes, salicylic acid, the active metabolite of this compound, reduces prostaglandin (B15479496) production, thereby diminishing the inflammatory response and associated pain.[6]

Beyond COX inhibition, salicylates also modulate the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Salicylates have been shown to inhibit the activity of IκB kinase-beta (IKK-β). This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to promote the transcription of pro-inflammatory genes.

Signaling Pathway Diagram

Caption: Anti-inflammatory signaling pathway of salicylates.

Data Presentation

While specific quantitative data for the topical permeation of this compound is limited in publicly available literature, data from studies on other topically applied salicylates, such as methyl salicylate and triethanolamine (B1662121) salicylate, can provide valuable insights into expected permeation characteristics. The following tables summarize relevant data from such studies.

Table 1: In Vitro Permeability of Salicylates Through Human Skin

| Formulation | Active Ingredient | Skin Type | Permeability Flux (µg/cm²/h) |

| Commercial Cream | 20% Methyl Salicylate | Full-Thickness | 1.8 ± 0.3[7] |

| Commercial Gel | 10% Glycol Salicylate | Full-Thickness | 3.0 ± 0.4[7] |

| Commercial Cream | 10% Triethanolamine Salicylate | Full-Thickness | 1.1 ± 0.2[7] |

| 10% v/v in Propylene Glycol | Methyl Salicylate | Porcine Ear | ~3.7 (calculated from 88.2 µg/cm² over 24h)[8] |

| 10% v/v in Plurol® oleique CC 497 | Methyl Salicylate | Porcine Ear | ~2.7 (calculated from 65.3 µg/cm² over 24h)[8] |

| 10% v/v in Labrasol® | Methyl Salicylate | Porcine Ear | ~2.2 (calculated from 52.5 µg/cm² over 24h)[8] |

Table 2: In Vivo Tissue Concentrations of Salicylate After Topical Application in Humans

| Formulation | Active Ingredient | Tissue | Dialysate Concentration (µg/mL) |

| Commercial Cream | 20% Methyl Salicylate | Dermis | 3.5 ± 1.2[7] |

| Commercial Cream | 10% Triethanolamine Salicylate | Dermis | 0.04 ± 0.02[7] |

Experimental Protocols

Formulation of a this compound Topical Gel (Example)

This protocol describes the preparation of a basic hydrogel formulation for topical delivery of this compound.

Materials:

-

This compound

-

Carbopol 934P (or other suitable gelling agent)

-

Isopropyl Alcohol

-

Isopropyl Myristate

-

Sodium Metabisulphite (antioxidant)

-

Triethanolamine (neutralizing agent)

-

Purified Water

Procedure:

-

Preparation of Solution A (Oil Phase): Accurately weigh the desired amount of this compound and dissolve it in isopropyl alcohol. Add isopropyl myristate to this solution and mix until a clear solution is obtained.[9]

-

Preparation of Solution B (Aqueous Phase): In a separate beaker, disperse the weighed quantity of Carbopol 934P in purified water containing sodium metabisulphite. Stir continuously until the polymer is fully hydrated and a uniform dispersion is formed.[9]

-

Mixing: Slowly add Solution A to Solution B with continuous stirring using a homogenizer to form a uniform emulsion.[9]

-

Neutralization: Adjust the pH of the gel to approximately 6.8 by adding triethanolamine dropwise while stirring. Continue stirring until a clear, viscous gel is formed.[9]

-